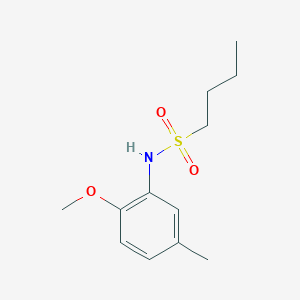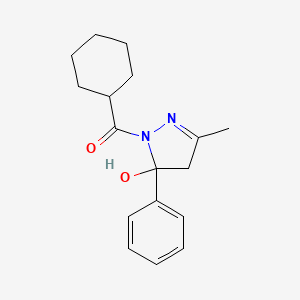
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide, commonly known as IQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IQA is a member of the piperazine family of compounds and has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
IQA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's anti-cancer properties. Studies have shown that IQA can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IQA has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases.
Mecanismo De Acción
The mechanism of action of IQA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Additionally, IQA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that IQA can have a variety of biochemical and physiological effects. For example, IQA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds. Additionally, IQA has been shown to reduce the levels of reactive oxygen species, which can damage cells and contribute to the development of diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IQA is its versatility in scientific research. The compound has been shown to have a wide range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, IQA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of IQA research is the lack of information about its toxicity and potential side effects. Further studies are needed to determine the safety of IQA for use in humans.
Direcciones Futuras
There are many potential future directions for IQA research. One area of interest is the development of IQA derivatives with improved biological activity and reduced toxicity. Additionally, studies are needed to determine the optimal dosages and administration methods for IQA in various disease models. Finally, further studies are needed to understand the mechanism of action of IQA and its potential interactions with other compounds.
Conclusion
In conclusion, IQA is a synthetic compound with a wide range of potential applications in scientific research. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases. While further research is needed to determine the safety and efficacy of IQA, the compound's versatility and potential make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of IQA involves the reaction of 2-(1-isobutyl-3-oxo-2-piperazinyl)acetic acid with N-methyl-8-quinolinemethanamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and requires the use of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is typically purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.
Propiedades
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(quinolin-8-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)13-25-11-10-23-21(27)18(25)12-19(26)24(3)14-17-7-4-6-16-8-5-9-22-20(16)17/h4-9,15,18H,10-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPGNQWMYEUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(C)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)


![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)